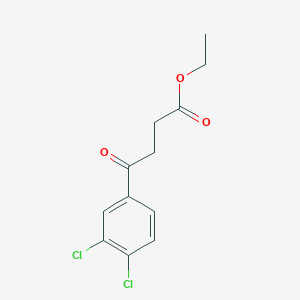

Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate

Description

Contextualization of Beta-Ketoester and Gamma-Ketoester Architectures in Synthetic Chemistry

Beta-ketoesters (β-ketoesters) and gamma-ketoesters (γ-ketoesters) are highly valued classes of molecules in organic synthesis due to their versatile reactivity. Their structures contain both a ketone and an ester functional group, separated by one (beta) or two (gamma) carbon atoms. This arrangement provides multiple reactive sites, making them powerful building blocks for complex molecular architectures.

β-Ketoesters are well-known for their utility in carbon-carbon bond-forming reactions. researchgate.net The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy formation of an enolate ion. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, in a classic reaction known as the acetoacetic ester synthesis. This versatility allows β-ketoesters to serve as key intermediates in the synthesis of a wide array of more complex molecules. researchgate.net

Gamma-ketoesters share this synthetic utility and are crucial intermediates for synthesizing various heterocyclic compounds and biologically active molecules. arabjchem.orgresearchgate.net For instance, they can be converted into optically active γ-lactams, which are important structural motifs in pharmaceuticals. researchgate.net The synthesis of γ-ketoesters can sometimes be achieved through the homologation (chain extension) of β-ketoesters, demonstrating the interconnectedness of these valuable synthons.

The reactivity of these ketoesters is summarized in the table below.

| Ketoester Type | Key Structural Feature | Common Reactions | Synthetic Utility |

| β-Ketoester | Ketone and ester separated by one carbon | Alkylation, Acylation, Decarboxylation | Synthesis of ketones, complex esters, and carboxylic acids |

| γ-Ketoester | Ketone and ester separated by two carbons | Cyclization, Transamination | Synthesis of lactams, furans, and other heterocycles |

Strategic Importance of Halogenated Aromatic Moieties in Molecular Design

The inclusion of halogen atoms, such as chlorine, on an aromatic ring is a deliberate and strategic choice in modern molecular design, particularly in the field of medicinal chemistry. The 3,4-dichloro substitution pattern on the phenyl ring of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is a prime example of this strategy. Halogen atoms can profoundly influence a molecule's physical, chemical, and biological properties.

One of the most significant contributions of halogens is their ability to form "halogen bonds." This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom in a biological target like a protein. These bonds can enhance the binding affinity and specificity of a drug candidate to its receptor, leading to improved potency.

Furthermore, halogenation is a common tactic to optimize a drug's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The presence of halogens can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. They can also block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body.

Overview of Academic Research Perspectives on Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate and Structurally Related Oxobutanoates

While specific research literature on Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is limited, its structure places it within the well-studied class of 4-aryl-4-oxobutanoates. These compounds are frequently synthesized as intermediates for more complex molecules and are evaluated for various biological activities.

A primary and highly effective method for synthesizing 4-aryl-4-oxobutanoates is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org For the title compound, this would typically involve the reaction of 1,2-dichlorobenzene (B45396) with ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinyl chloride) and a catalyst like aluminum chloride (AlCl₃). sigmaaldrich.combiosynth.com The reaction introduces the 4-oxobutyrate chain onto the aromatic ring, forming the core structure of the molecule. libretexts.orgyoutube.com

Research on structurally similar halogenated 4-aryl oxobutanoic acids and their esters has shown their potential as inhibitors of various enzymes. For example, a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including chlorinated analogues, were found to be potent inhibitors of kynurenine-3-hydroxylase, an enzyme relevant to neuroprotection. nih.gov Other studies have explored the reactions of 4-aryl-4-oxobutanoic acids to create bicyclic heterocyclic systems like pyrroloimidazolones and pyrrolopyrimidinones, which are investigated for a range of biological activities. arabjchem.org Similarly, various ethyl 2,4-dioxo-4-arylbutanoate derivatives, including those with dichlorophenyl groups, have been synthesized and evaluated as Src Kinase inhibitors for potential cancer therapy. ut.ac.ir

These examples highlight the role of the 4-aryl-4-oxobutanoate scaffold as a versatile platform in medicinal chemistry. Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is a representative member of this class, serving as a valuable building block for the synthesis of potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEDULPURBGUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633079 | |

| Record name | Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75381-58-7 | |

| Record name | Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 3,4 Dichlorophenyl 4 Oxobutyrate and Its Analogs

Retrosynthetic Disconnections of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds.

A key retrosynthetic strategy involves disconnecting the bond between the carbonyl carbon and the aromatic ring. This approach points to a Friedel-Crafts acylation reaction as a potential synthetic step. sigmaaldrich.comnih.gov In this scenario, the synthons would be an acylium ion derived from a succinic acid derivative and 1,2-dichlorobenzene (B45396).

Another logical disconnection is at the ester functional group. This suggests an esterification reaction of the corresponding carboxylic acid, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, with ethanol (B145695). This carboxylic acid can, in turn, be envisioned as arising from the aforementioned Friedel-Crafts acylation of succinic anhydride (B1165640) with 1,2-dichlorobenzene.

These disconnections form the basis for designing practical synthetic routes, which are explored in the subsequent sections. The choice of a specific route often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Preparative Routes to Aryl-Substituted Oxobutanoates

Several preparative routes are available for the synthesis of aryl-substituted oxobutanoates like Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate. These methods often involve classical organic reactions adapted for this specific class of compounds.

Esterification of Succinic Acid Derivatives Preceded by Halogenation

This method involves a two-step process. The first step is a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. sigmaaldrich.comthieme.com The subsequent step is the esterification of this carboxylic acid with ethanol to yield the target compound, Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate.

The reaction can be summarized as follows:

Friedel-Crafts Acylation: 1,2-dichlorobenzene + Succinic anhydride --(AlCl₃)--> 4-(3,4-dichlorophenyl)-4-oxobutanoic acid

Esterification: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid + Ethanol --(H⁺)--> Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate + H₂O

An alternative within this approach involves the use of a succinic acid derivative that is already halogenated, such as succinyl chloride. This can then react with 1,2-dichlorobenzene in a Friedel-Crafts reaction. Another variation is the use of ethyl 4-chloro-4-oxobutyrate, which can directly acylate 1,2-dichlorobenzene. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Lewis Acid-Catalyzed Reactions of Aryl Epoxides with Ethyl Diazoacetate to Form Beta-Ketoesters

The synthesis of β-ketoesters can be achieved through the reaction of aldehydes with ethyl diazoacetate in the presence of a Lewis acid catalyst. organic-chemistry.org While not a direct route to Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, this methodology is relevant for the synthesis of its analogs, specifically β-ketoesters. The reaction involves the Lewis acid-catalyzed decomposition of ethyl diazoacetate to form a carbene, which then reacts with an aryl epoxide. researchgate.netepa.gov

The general scheme for this reaction is:

Aryl Epoxide + Ethyl Diazoacetate --(Lewis Acid)--> Aryl β-ketoester

Various Lewis acids, including tin(IV) chloride (SnCl₄), cobalt(II) acetate (B1210297) (Co(OAc)₂), and nickel(II) acetate (Ni(OAc)₂), can catalyze the nucleophilic opening of the epoxide ring. researchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity. This method offers a pathway to a range of β-ketoesters that can be valuable intermediates in organic synthesis.

Condensation Reactions Utilizing Ketoester Precursors (e.g., Knoevenagel Condensation for Related Compounds)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. wikipedia.orgjove.com This reaction is particularly useful for synthesizing substituted olefins from β-diesters and aldehydes or ketones. jove.com

While not a direct route to Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, the principles of the Knoevenagel condensation can be applied to synthesize related compounds. For instance, a β-ketoester can be condensed with an aldehyde to create a more complex molecule. acs.org This method provides a versatile tool for carbon-carbon bond formation and the synthesis of a wide array of derivatives. researchgate.netquimicaorganica.org

Directed Acylation Methods for Aryl-Oxobutyrates

Directed acylation methods, particularly the Friedel-Crafts acylation, are a cornerstone in the synthesis of aryl ketones and, by extension, aryl-oxobutyrates. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. sigmaaldrich.com

For the synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, the Friedel-Crafts acylation of 1,2-dichlorobenzene with a succinic acid derivative is the most direct approach. The reaction proceeds via an acylium ion intermediate that attacks the electron-rich aromatic ring. sigmaaldrich.com

The general reaction is:

Arene + Acyl Halide/Anhydride --(Lewis Acid)--> Aryl Ketone + HX/RCOOH

The regioselectivity of the acylation is influenced by the existing substituents on the aromatic ring and the reaction conditions. thieme.com Intramolecular Friedel-Crafts acylation can also be a powerful tool for constructing cyclic ketone systems. orgsyn.org

Optimization of Reaction Parameters for Enhanced Yields and Selectivity in Oxobutanoate Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of chemical reactions. beilstein-journals.orgsigmaaldrich.com For the synthesis of oxobutanoates, several factors can be fine-tuned.

In Friedel-Crafts acylation, the choice and amount of Lewis acid catalyst, the solvent, reaction temperature, and reaction time all play significant roles. For instance, using a stoichiometric amount of a strong Lewis acid like AlCl₃ is often necessary due to the formation of a complex with the product. organic-chemistry.org The solvent can also influence the outcome, with nitrobenzene (B124822) and chlorinated alkanes being common choices. thieme.com

For esterification reactions, the use of an acid catalyst and the removal of water as it is formed can drive the equilibrium towards the product, thereby increasing the yield. rsc.org

Modern approaches to reaction optimization often employ statistical methods like factorial design or Bayesian optimization to systematically explore the reaction space and identify the optimal conditions more efficiently. ucla.edu These methods allow for the simultaneous variation of multiple parameters and the analysis of their interactions, leading to a more comprehensive understanding of the reaction landscape. beilstein-journals.org

Process Development Considerations for Scalable Synthesis of the Chemical Compound

The industrial-scale synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, a key intermediate in the production of various fine chemicals and pharmaceuticals, predominantly relies on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of 1,2-dichlorobenzene with an appropriate acylating agent, typically a derivative of succinic acid. The development of a robust, efficient, and economically viable process for the large-scale production of this compound requires careful consideration of several critical parameters, from reaction conditions and catalyst selection to downstream processing and waste management.

The primary synthetic route involves the reaction of 1,2-dichlorobenzene with ethyl succinoyl chloride in the presence of a Lewis acid catalyst. The reaction mechanism proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene.

Key Process Parameters and Optimization:

The successful scale-up of the synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate hinges on the meticulous optimization of various process parameters. These parameters not only influence the reaction yield and product purity but also have significant implications for process safety, cost-effectiveness, and environmental impact.

Catalyst Selection and Loading: The choice of catalyst is paramount in Friedel-Crafts acylation. numberanalytics.comnumberanalytics.com Traditional Lewis acids such as aluminum chloride (AlCl₃) are highly effective and widely used. nih.gov However, they are typically required in stoichiometric amounts, leading to high catalyst costs and the generation of significant amounts of acidic waste during workup. numberanalytics.comresearchgate.net The optimization of catalyst loading is a critical step to balance reaction efficiency with cost and environmental concerns. Lowering the catalyst loading without compromising the yield and reaction time is a key objective in process development. The investigation into reusable solid acid catalysts, such as zeolites, represents a greener and more sustainable approach. researchgate.net

Solvent Selection: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. numberanalytics.com Common solvents for Friedel-Crafts acylation include chlorinated hydrocarbons like dichloromethane (B109758) and nitrobenzene. numberanalytics.com For the synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, using an excess of 1,2-dichlorobenzene as both a reactant and a solvent can be an effective strategy to drive the reaction to completion and simplify the process. However, the recovery and recycling of the excess reactant are crucial for the economic viability of the process.

Reaction Temperature and Time: The reaction temperature is a critical parameter that influences the rate of reaction and the formation of byproducts. numberanalytics.com Higher temperatures can accelerate the reaction but may also lead to undesirable side reactions, such as polysubstitution or isomerization, resulting in lower product purity and yield. oregonstate.edu Conversely, lower temperatures can improve selectivity but may require longer reaction times, impacting throughput. google.com The optimal temperature profile for the scalable synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate needs to be carefully determined through kinetic studies and process modeling.

Reactant Stoichiometry: The molar ratio of the reactants, 1,2-dichlorobenzene and ethyl succinoyl chloride, is another important factor to optimize. While a stoichiometric ratio is theoretically required, using a slight excess of one reactant can help to maximize the conversion of the other, more expensive reactant. The economic implications of the cost of each reactant must be considered when determining the optimal ratio for a large-scale process.

Challenges in Scalable Synthesis:

Scaling up the synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate from the laboratory to an industrial scale presents several challenges that need to be addressed during process development.

Exothermic Reaction and Heat Management: Friedel-Crafts acylation is an exothermic reaction, and efficient heat removal is crucial for maintaining control over the reaction temperature and preventing runaway reactions, especially in large reactors. The design of the reactor and the cooling system is a critical aspect of process safety and consistency.

Byproduct Formation and Purification: The Friedel-Crafts acylation of 1,2-dichlorobenzene can lead to the formation of isomeric byproducts due to acylation at different positions on the aromatic ring. The presence of two chlorine atoms on the benzene (B151609) ring deactivates it and directs the incoming acyl group to specific positions. However, minor amounts of other isomers can still be formed, which need to be removed during downstream processing to achieve the desired product purity. oregonstate.edu Purification methods such as crystallization or distillation are typically employed.

Illustrative Process Parameters for Scalable Synthesis:

The following interactive data table provides a hypothetical yet representative set of optimized process parameters for the scalable synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate via Friedel-Crafts acylation.

| Parameter | Value | Rationale |

| Reactants | ||

| 1,2-Dichlorobenzene | 3.0 - 5.0 equivalents | Acts as both reactant and solvent, driving the reaction to completion. |

| Ethyl Succinoyl Chloride | 1.0 equivalent | The limiting reagent. |

| Catalyst | ||

| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 equivalents | A slight excess ensures complete activation of the acylating agent. |

| Reaction Conditions | ||

| Temperature | 20 - 40 °C | A balance between a reasonable reaction rate and minimizing byproduct formation. |

| Reaction Time | 4 - 8 hours | Monitored by in-process controls (e.g., HPLC) to determine completion. |

| Solvent | Excess 1,2-Dichlorobenzene | Simplifies the process by avoiding an additional solvent. |

| Work-up and Purification | ||

| Quenching | Slow addition to ice/water | To decompose the catalyst complex and separate the organic layer. |

| Extraction | With a suitable organic solvent (e.g., Dichloromethane) | To isolate the product from the aqueous layer. |

| Washing | With dilute acid, base, and brine | To remove residual catalyst and byproducts. |

| Purification | Crystallization or Vacuum Distillation | To achieve the desired product purity. |

| Expected Yield | 75 - 85% | Based on the limiting reagent. |

Table 1. Illustrative Optimized Process Parameters for the Scalable Synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate.

Future Trends and Green Chemistry Approaches:

The future of the scalable synthesis of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate and its analogs lies in the adoption of greener and more sustainable manufacturing processes. Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers the potential for easier catalyst separation and recycling, thereby reducing waste and improving process economics. researchgate.netresearchgate.net

Alternative Acylating Agents: Investigating the use of less corrosive and more atom-economical acylating agents, such as carboxylic acids or anhydrides, in conjunction with suitable catalytic systems. numberanalytics.comnih.gov

Continuous Flow Processing: The implementation of continuous flow reactors can offer better control over reaction parameters, improved heat transfer, enhanced safety, and potentially higher throughput compared to traditional batch processes.

By focusing on these process development considerations, it is possible to establish a scalable, efficient, and sustainable manufacturing process for Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, meeting the demands of the fine chemical and pharmaceutical industries.

Sophisticated Spectroscopic and Structural Elucidation of Ethyl 4 3,4 Dichlorophenyl 4 Oxobutyrate and Its Synthetic Products

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

A ¹H NMR spectrum of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate would be expected to show distinct signals for the protons of the ethyl group and the butyrate (B1204436) chain, as well as the aromatic protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with a characteristic coupling constant. The two methylene groups of the butyrate chain would likely appear as two triplets. The aromatic region would display a more complex splitting pattern due to the dichloro-substitution, which would require detailed analysis of the coupling constants to assign the specific protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring (with chemical shifts influenced by the chlorine substituents), and the aliphatic carbons of the ethyl and butyrate moieties. The specific chemical shifts would confirm the carbon skeleton of the molecule.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity within the ethyl and butyrate fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, the IR spectrum would be expected to show strong characteristic absorption bands for the C=O stretching vibrations of both the ketone and the ester functional groups. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching of the ester and C-Cl stretching vibrations, would be anticipated at their respective characteristic frequencies.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which would confirm the elemental formula of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as characteristic fragments would be expected from the cleavage of the ester and the butyrate chain.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Crystal System and Space Group Analysis

For instance, related compounds containing a 3,4-dichlorophenyl group have been observed to crystallize in various systems, with the specific outcome being highly dependent on the nature of other substituents and the crystallization conditions. A hypothetical crystal data table for Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, based on common findings for similar organic molecules, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

| Z | 4 |

This data is illustrative and based on common crystallographic parameters for analogous organic compounds.

Conformational Analysis and Intermolecular Interactions

Computational studies and experimental data from related alkyl phenyl ketones suggest that the conformation is a delicate balance between steric hindrance and stabilizing electronic interactions. The carbonyl group is likely to be nearly coplanar with the phenyl ring to maximize π-conjugation, although some torsion is expected to alleviate steric strain.

Intermolecular interactions are crucial in defining the crystal lattice. In the case of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, a variety of non-covalent interactions are anticipated to be present:

π-π Stacking: The electron-deficient nature of the dichlorinated phenyl ring could facilitate π-π stacking interactions with adjacent rings. In the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a shortest centroid-centroid separation of 3.707 (2) Å was observed, indicating such interactions. nih.gov

C-H···π Interactions: The hydrogen atoms of the ethyl butyrate chain can interact with the π-system of the dichlorophenyl ring of neighboring molecules.

Halogen Bonding: Chlorine atoms can act as halogen bond donors, interacting with electronegative atoms like the carbonyl oxygen of an adjacent molecule.

In related structures, such as 1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol, the dihedral angle between the naphthalene (B1677914) ring system and the dichlorobenzene ring is 28.88 (11)°, highlighting the non-planar nature of such molecules. nih.gov This twist is a common feature to minimize steric repulsion while allowing for stabilizing intermolecular contacts.

The concept of a Z-conformation is typically applied to substitution around a double bond. In the context of related compounds that might be synthesized from Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate and which may contain a C=C bond, the Z-conformation (where higher priority substituents are on the same side of the double bond) could be a possible stereochemical outcome, influencing the molecular packing and intermolecular interactions.

| Interaction Type | Description | Potential Role in Crystal Packing |

| π-π Stacking | Attraction between aromatic rings. | Contributes to the formation of columnar or layered structures. |

| C-H···π Interactions | Hydrogen on an aliphatic chain interacting with an aromatic ring. | Links molecules into extended networks. |

| Halogen Bonding | Interaction involving chlorine atoms. | Provides directional stability to the crystal lattice. |

| Dipole-Dipole Interactions | Attraction between polar carbonyl groups. | Influences the relative orientation of molecules. |

| van der Waals Forces | General attractive forces. | Contributes to the overall cohesive energy of the crystal. |

Ethyl 4 3,4 Dichlorophenyl 4 Oxobutyrate As a Pivotal Intermediate in the Synthesis of Advanced Organic Materials

Precursor in the Synthesis of Complex Pharmaceutical and Agrochemical Intermediates

The 4-(3,4-dichlorophenyl)-4-oxobutanoic acid scaffold, for which Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is a direct precursor, is a key component in the synthesis of various biologically active molecules. The presence of the 3,4-dichlorophenyl group is a common feature in many pharmaceutical and agrochemical agents, contributing to their efficacy and metabolic stability.

Research has shown that derivatives of 4-oxobutanoic acid are integral to the development of potent enzyme inhibitors. For instance, a novel series of β-amino amides, incorporating fused heterocycles like triazolopiperazines, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. nih.gov One particularly potent, orally active DPP-IV inhibitor, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, highlights the utility of the 4-oxobutanamine framework in drug design. nih.gov

Furthermore, the 3,4-dichlorophenyl moiety itself is a crucial pharmacophore in various bioactive compounds. For example, novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones have been synthesized and demonstrated significant anti-inflammatory activity. nih.gov These examples underscore the potential of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate as a starting material for the synthesis of new therapeutic agents.

While direct examples of agrochemical applications for this specific ethyl ester are not prevalent in readily available literature, the related compound 4-(2,4-dichlorophenoxy)butyrate has been investigated for use in controlled-release herbicide formulations. This suggests that the dichlorophenyl butyrate (B1204436) scaffold has relevance in the agrochemical sector.

Building Block for Chiral Scaffolds and Biologically Relevant Precursors (e.g., L-Carnitine building blocks)

The ketone functionality within Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate presents an opportunity for stereoselective reduction, a key step in the synthesis of chiral molecules. The resulting chiral alcohol can then be used as a versatile building block for more complex, enantiomerically pure compounds.

The asymmetric reduction of ketoesters to their corresponding chiral hydroxyesters is a well-established strategy in organic synthesis. For example, the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been achieved using various biocatalysts, such as the fungus Aureobasidium pullulans. researchgate.net This process is crucial for the synthesis of valuable chiral intermediates. While a direct enzymatic reduction of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is not explicitly documented, the principle of stereoselective ketone reduction is broadly applicable and suggests a pathway to chiral building blocks from this substrate.

The synthesis of chiral lactones, which are important structural motifs in many natural products and pharmaceuticals, can also be envisioned starting from 4-oxo-butanoic acid derivatives. rsc.orgrsc.orgcambridge.org The stereoselective reduction of the ketone followed by intramolecular cyclization would lead to the formation of a chiral γ-lactone. The development of efficient catalytic systems, including both biocatalysts and transition metal complexes, for the asymmetric hydrogenation of ketoesters to produce chiral lactones is an active area of research. rsc.org

Although a direct link to the synthesis of L-Carnitine building blocks from Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is not established in the available literature, the general synthetic strategies for chiral hydroxy acids and their derivatives are relevant. The synthesis of L-Carnitine often involves the use of chiral epoxides or the resolution of racemic mixtures of 4-halo-3-hydroxybutyrate esters. The chiral resolution of racemic compounds, a process to separate enantiomers, is a fundamental technique in stereochemistry and is widely used in the production of optically active drugs. wikipedia.orgnih.gov

Application in the Construction of Diverse Heterocyclic Frameworks

The bifunctional nature of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate and its corresponding carboxylic acid makes it an excellent substrate for the synthesis of a wide array of heterocyclic compounds. The ketone and ester (or carboxylic acid) functionalities can react with various dinucleophiles to form rings of different sizes and heteroatom compositions.

A notable example of this application is the use of a derivative, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, in the preparation of new heterocyclic compounds with potential biological activity. mdpi.com In this study, the butanoic acid derivative was reacted with hydrazines to yield pyridazinone derivatives. mdpi.com These pyridazinones were then further modified to create a variety of other heterocyclic systems, including dithio derivatives, chloropyridazines, tetrazolopyridazines, and pyridazino[6,1-b]quinazolin-10-ones. mdpi.com The study highlights how the 4-oxo-butanoic acid backbone serves as a versatile scaffold for constructing complex, fused heterocyclic rings. The resulting compounds were screened for antimicrobial and antifungal activities, demonstrating the potential of this chemical class in medicinal chemistry. mdpi.com

The general reactivity of γ-ketoacids and their esters with reagents like hydrazine, hydroxylamine, and ureas is a well-established method for the synthesis of five- and six-membered heterocycles such as pyridazinones, oxazinones, and pyrimidones. This versatility makes Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate a promising starting material for combinatorial libraries of novel heterocyclic compounds.

Synthesis of Polyfunctionalized Organic Compounds with Defined Stereochemistry

The strategic placement of functional groups in Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate allows for its elaboration into polyfunctionalized organic compounds with controlled stereochemistry. As discussed previously, the stereoselective reduction of the ketone is a key transformation that introduces a chiral center. This newly formed stereocenter can then direct the stereochemical outcome of subsequent reactions.

The synthesis of chiral γ-lactones and γ-lactams from 1,4-dicarbonyl compounds is a powerful strategy for creating stereochemically rich molecules. nih.gov Following the asymmetric reduction of the ketone in Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, the resulting chiral hydroxyester can be further modified. For example, the ester group can be hydrolyzed to the carboxylic acid, which can then undergo intramolecular cyclization to form a chiral γ-lactone. Alternatively, the ester can be converted to an amide, which could then cyclize to form a chiral γ-lactam.

The ability to control the stereochemistry at the newly formed chiral center is crucial for the synthesis of biologically active molecules, as the pharmacological activity of a compound is often dependent on its specific three-dimensional arrangement. The development of catalytic asymmetric methods for the synthesis of such polyfunctionalized compounds is a major focus of modern organic synthesis.

Analytical Method Development and Validation for Ethyl 4 3,4 Dichlorophenyl 4 Oxobutyrate and Its Precursors/products

Chromatographic Method Development (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone for the separation and quantification of chemical compounds. researchgate.net The selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of non-volatile and thermally sensitive pharmaceutical compounds. researchgate.netchromatographyonline.com A stability-indicating HPLC method is designed to separate the main compound from its process-related impurities and any products that may form under degradation stress. ijtrd.comchromatographyonline.com

For a compound like Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, a typical RP-HPLC method would be developed. While specific experimental data for this exact molecule is not extensively published, a method for the structurally similar compound, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, involves a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, and UV detection. pensoft.netpensoft.net Based on these principles, a hypothetical HPLC method for the target compound is outlined below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Illustrative Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/Vis or Photodiode Array (PDA) Detector at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, GC could be employed for the determination of residual solvents used during its synthesis or for the analysis of volatile impurities. If the compound itself is sufficiently stable, it can also be analyzed directly. A GC-Mass Spectrometry (GC-MS) method provides high sensitivity and specificity. ijraset.com Method development for a related substance, Ethyl 4-bromobutyrate, utilized a low-polarity capillary column with a programmed temperature gradient, demonstrating a validated approach for such compounds. ijraset.com

Spectrophotometric Methodologies (e.g., UV-Visible Spectroscopy) for Concentration Determination

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds containing chromophores (light-absorbing groups). The structure of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate includes a dichlorophenyl ketone moiety, which is a strong chromophore.

This structure is expected to exhibit two primary electronic transitions: a high-intensity π → π* transition at a shorter wavelength and a lower-intensity n → π* transition at a longer wavelength, which is characteristic of carbonyl compounds. jove.commasterorganicchemistry.com The conjugation of the carbonyl group with the dichlorobenzene ring will shift the absorption maximum (λmax) to a longer wavelength compared to a non-conjugated ketone. msu.eduutoronto.ca The λmax for this compound would be experimentally determined by scanning a dilute solution in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile). Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations, in accordance with the Beer-Lambert law.

Table 2: Example of a UV-Vis Calibration Curve for Quantitative Analysis

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Rigorous Method Validation Protocols (Specificity, Precision, Accuracy, Linearity, Range, Robustness)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eugally.ch

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components. biotech-spain.com Specificity is typically demonstrated by showing that there is no interference at the retention time of the analyte and is confirmed through forced degradation studies. chromatographyonline.com Using a photodiode array (PDA) detector can further establish peak purity.

Precision : Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. gally.ch It is evaluated at two levels:

Repeatability (Intra-day precision) : Analysis of replicate samples on the same day by the same analyst.

Intermediate Precision : Analysis on different days, by different analysts, or with different equipment. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be below 2%. biotech-spain.com

Table 3: Illustrative Precision Data

| Determination | Repeatability (Area) | Intermediate Precision (Area) |

|---|---|---|

| 1 | 1254321 | 1258765 |

| 2 | 1256789 | 1260123 |

| 3 | 1251234 | 1255432 |

| 4 | 1258901 | 1261234 |

| 5 | 1253456 | 1257890 |

| 6 | 1255678 | 1259987 |

| Mean | 1255063 | 1258905 |

| %RSD | 0.25% | 0.19% |

Accuracy : Accuracy reflects the closeness of the test results to the true value. ich.org It is determined by applying the method to samples to which a known amount of analyte has been added (spiking). The results are expressed as percent recovery.

Table 4: Illustrative Accuracy (Recovery) Data

| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

|---|---|---|---|

| 80% | 8.0 | 7.95 | 99.4% |

| 100% | 10.0 | 10.05 | 100.5% |

| 120% | 12.0 | 11.92 | 99.3% |

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. ich.org

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. ijtrd.com

Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). ich.org It provides an indication of the method's reliability during routine use.

Development of Stability-Indicating Assays and Forced Degradation Studies to Understand Chemical Stability

A crucial aspect of pharmaceutical analysis is the development of stability-indicating assay methods (SIAMs). pharmatutor.org A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time. ijtrd.com To develop such a method, forced degradation (or stress testing) studies are performed. researchgate.netnih.gov

In these studies, the compound is subjected to conditions more severe than those used for accelerated stability testing to promote degradation. nih.gov The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound. pharmtech.com According to ICH guidelines, stress testing should include the effects of hydrolysis, oxidation, heat, and light. pharmatutor.orgbiomedres.us A degradation of 5-20% is generally considered optimal for validating the method. sapub.org

Table 5: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagent/Condition |

|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M NaOH, room temperature or heated |

| Oxidation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) |

Advanced Separation Techniques for Resolution and Analysis of Isomers

While Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate is achiral, its precursors or subsequent products in a synthetic pathway could be chiral. For instance, the reduction of the ketone group would produce a chiral alcohol. The asymmetric synthesis of related compounds like Ethyl (R)-4-chloro-3-hydroxybutyrate is of significant interest, highlighting the need for methods that can separate enantiomers. nih.govresearchgate.net

Chiral HPLC is the most common technique for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. researchgate.netmdpi.com Method development involves screening different CSPs and mobile phases (both normal-phase and reverse-phase) to achieve baseline separation (Resolution > 1.5). mdpi.com

Other advanced techniques for isomer separation include:

Supercritical Fluid Chromatography (SFC) : Often provides faster and more efficient separations than HPLC for chiral compounds.

Capillary Electrophoresis (CE) : Uses chiral selectors (e.g., cyclodextrins) in the buffer to achieve enantiomeric separation with high efficiency. nih.gov

These advanced techniques are essential for controlling the stereochemical purity of chiral intermediates and final APIs, which is a critical regulatory requirement.

Q & A

Basic: What are the key synthetic routes for Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

Answer:

A common synthesis involves Claisen condensation between ethyl acetoacetate and 3,4-dichlorobenzaldehyde under acidic or basic catalysis. For example, hydrolysis of intermediates using HBr in refluxing acetic acid (80–90°C) followed by hydrogenation (H₂/Pd/C in ethyl acetate) can yield the target compound . Optimization of solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., TiCl₄ for Schiff base formation) significantly impacts reaction efficiency. Yields typically range from 40–70%, with purity confirmed via HPLC .

Advanced: How can computational modeling predict the reactivity of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate in cyclization reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during cyclization, identifying steric hindrance from the dichlorophenyl group as a rate-limiting factor. Molecular dynamics simulations (e.g., using GROMACS) further reveal solvent effects on conformational stability . Such models guide experimental design, such as selecting AlCl₃ in CS₂ for Friedel-Crafts acylations to minimize side reactions .

Basic: What spectroscopic techniques are critical for characterizing Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate?

Answer:

- ¹H/¹³C NMR : Distinct signals for the ester carbonyl (δ ~170 ppm) and dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) confirm structure .

- FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester) validate functional groups.

- GC-MS : Molecular ion at m/z 275.13 (C₁₂H₁₂Cl₂O₃) matches theoretical mass .

Advanced: What mechanistic insights explain contradictory yields in the synthesis of heterocyclic derivatives from this compound?

Answer:

Discrepancies arise from competing pathways. For example, cyclization with AlCl₃ may favor 1,2-addition intermediates, while TiCl₄ promotes 1,4-adducts, leading to divergent products . Kinetic studies (e.g., time-resolved UV-Vis) reveal that electron-withdrawing Cl groups slow nucleophilic attack, necessitating higher temperatures (≥100°C) for intramolecular cyclization .

Basic: How does the electronic nature of the 3,4-dichlorophenyl group influence the compound’s reactivity?

Answer:

The electron-withdrawing Cl substituents deactivate the aromatic ring, reducing electrophilicity at the para position. This directs nucleophilic attacks to the meta position, as shown in Suzuki coupling studies . Hammett substituent constants (σₚ = +0.23 for Cl) correlate with slower hydrolysis rates of the ester group compared to non-halogenated analogs .

Advanced: What strategies mitigate instability of Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate during long-term storage?

Answer:

Degradation via keto-enol tautomerism is minimized by storing at −20°C under inert gas (N₂/Ar). Stabilizers like BHT (0.1% w/w) prevent radical-mediated oxidation. PXRD analysis confirms crystalline stability, while amorphous forms (detected via DSC) require desiccants to avoid hygroscopic decomposition .

Basic: What pharmacological targets have been explored for derivatives of this compound?

Answer:

Derivatives show potential as σ-receptor ligands (e.g., BD 1008 analogs) for treating cognitive disorders . The dichlorophenyl moiety enhances binding affinity to CNS targets, with IC₅₀ values <10 μM in receptor assays . In vitro cytotoxicity studies (MTT assays) against cancer cell lines (e.g., MCF-7) suggest antiproliferative activity .

Advanced: How can scale-up challenges be addressed in multi-step syntheses involving this compound?

Answer:

Continuous flow reactors improve reproducibility in Claisen condensations by maintaining precise temperature control (±2°C). Process Analytical Technology (PAT) tools, such as inline FT-IR, monitor intermediate formation in real time. For hydrogenation steps, fixed-bed reactors with Pd/C catalysts reduce metal leaching, achieving >95% conversion at 50 bar H₂ .

Basic: What are the solubility and formulation considerations for in vitro studies?

Answer:

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). For cell-based assays, formulations with cyclodextrins (e.g., HP-β-CD) enhance bioavailability, reducing required concentrations by 5–10× .

Advanced: How do steric and electronic effects dictate regioselectivity in cross-coupling reactions?

Answer:

The 3,4-dichlorophenyl group’s steric bulk directs Suzuki-Miyaura couplings to the less hindered C-2 position. Computational NBO analysis shows that Cl atoms reduce electron density at C-4, favoring oxidative addition with Pd(0) catalysts at C-2 . Selectivity is confirmed via NOESY NMR, with >90% regioselectivity achieved using XPhos ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.